molecular formula C15H12F3N3OS B15172024 N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-01-8

N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15172024
CAS No.: 917907-01-8
M. Wt: 339.3 g/mol
InChI Key: FMCLKHHBXCVZKG-UHFFFAOYSA-N
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Description

N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant such as calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, some thienopyrimidine derivatives are known to inhibit the PI3K pathway, which is involved in cell growth and survival . The exact molecular targets and pathways for this specific compound may vary and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the trifluoropropoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability and potentially improve its pharmacokinetic properties.

Properties

CAS No.

917907-01-8

Molecular Formula

C15H12F3N3OS

Molecular Weight

339.3 g/mol

IUPAC Name

N-[2-(3,3,3-trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H12F3N3OS/c16-15(17,18)6-7-22-12-4-2-1-3-11(12)21-13-10-5-8-23-14(10)20-9-19-13/h1-5,8-9H,6-7H2,(H,19,20,21)

InChI Key

FMCLKHHBXCVZKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C3C=CSC3=NC=N2)OCCC(F)(F)F

Origin of Product

United States

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